molecular formula C22H18N6O2S B2514045 1-methyl-N-(3-(naphthalen-1-ylamino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide CAS No. 1798640-00-2

1-methyl-N-(3-(naphthalen-1-ylamino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2514045
CAS No.: 1798640-00-2
M. Wt: 430.49
InChI Key: YTKJFQKEQCVRCO-UHFFFAOYSA-N
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Description

1-methyl-N-(3-(naphthalen-1-ylamino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide is a synthetic small molecule building block designed for advanced chemical and pharmaceutical research. This compound features a complex heterocyclic architecture, integrating a quinoxaline core, a naphthalene amine, and a pyrazole-sulfonamide moiety. Such a structure is characteristic of molecules investigated for targeted biological activity . The quinoxaline scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives demonstrating a range of biological activities, including roles as kinase inhibitors . Furthermore, the presence of the sulfonamide functional group is significant, as sulfonamide derivatives are extensively explored in drug discovery for their potential to inhibit various enzymes and are present in many therapeutic agents . The specific combination of these features in a single molecule makes it a valuable candidate for researchers studying structure-activity relationships (SAR), particularly in the development of novel enzyme inhibitors. It is intended for use as a key intermediate in synthetic chemistry programs and for probing biological mechanisms in vitro. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-N-[3-(naphthalen-1-ylamino)quinoxalin-2-yl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O2S/c1-28-14-16(13-23-28)31(29,30)27-22-21(25-19-10-4-5-11-20(19)26-22)24-18-12-6-8-15-7-2-3-9-17(15)18/h2-14H,1H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKJFQKEQCVRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-methyl-N-(3-(naphthalen-1-ylamino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound exhibits a unique structural configuration combining a pyrazole ring, a quinoxaline moiety, and a naphthalene-derived amine, which contributes to its diverse biological activities. Research indicates that this compound may interact with various biological targets, making it significant in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Notably, it has been shown to exhibit:

  • Antiproliferative Activity : The compound demonstrates significant antiproliferative effects against various cancer cell lines, indicating potential as an anticancer agent .
  • Anti-inflammatory Effects : Similar compounds have been evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting that this compound may also possess anti-inflammatory properties .

Biological Activities

Activity TypeDescription
AntiproliferativeInhibits cancer cell growth; effective against U937 cells .
Anti-inflammatoryInhibits NO production in LPS-stimulated cells .
Enzyme InhibitionPotentially inhibits phosphatidylinositol 3-kinase (PI3K), linked to malignancies .

Case Studies and Research Findings

Recent studies have explored the biological activity of various pyrazole and sulfonamide derivatives, including this compound. These studies highlight the following findings:

  • Antiproliferative Studies : Research conducted on related pyrazole derivatives revealed that certain compounds exhibited IC50 values comparable to established anticancer drugs, indicating strong antiproliferative potential .
  • Inhibition of iNOS and COX-2 : Some derivatives demonstrated the ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), which are critical in inflammatory responses .
  • Structure–Activity Relationship (SAR) : Analysis of similar compounds indicated that specific structural features, such as the presence of naphthalene and quinoxaline groups, significantly enhance biological activity. This suggests that the unique arrangement in this compound may confer selectivity and potency against particular biological targets compared to other sulfonamide derivatives.

Comparison with Similar Compounds

Key Observations :

  • Hydrophobicity : The naphthalene group in the target compound increases hydrophobicity compared to smaller aromatic systems like 3-methoxyphenyl or heterocyclic furan/thiophene . This may enhance blood-brain barrier penetration but reduce solubility.
  • Electron Effects: The quinoxaline core is electron-deficient, whereas the 3-methoxyphenyl group in is electron-rich due to the methoxy substituent. This difference influences binding interactions (e.g., π-π stacking vs. hydrogen bonding).

Physicochemical Data Comparison

Property Target Compound 1-Ethyl-N-[1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide Example 56 ()
Melting Point Not reported Not reported 252–255°C
Molecular Weight ~450 (estimated) 361.42 603.0 (M++1)
Solubility Likely low (hydrophobic) Moderate (polar 3-methoxyphenyl) Low (fluorophenyl groups)

Q & A

Q. What are the best practices for validating synthetic intermediates with complex NMR spectra?

  • Answer:
  • 2D NMR (COSY, HSQC): Resolve overlapping signals in aromatic regions .
  • Isotopic Labeling: ¹⁵N-labeled precursors to track nitrogen environments in quinoxaline .

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